molecular formula C24H23N3O3 B2536739 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1203058-39-2

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2536739
CAS No.: 1203058-39-2
M. Wt: 401.466
InChI Key: VBASBXLNMIABSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea, is a synthetic compound of significant interest in medicinal chemistry research, designed for investigational purposes. Its structure incorporates a benzoyl-substituted tetrahydroquinoline scaffold linked to a (4-methoxyphenyl)urea moiety. The tetrahydroquinoline core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Urea derivatives, particularly benzoylphenylureas, are extensively studied for their role as enzyme inhibitors. Some benzoylphenyl ureas are established as chitin synthesis inhibitors, disrupting growth in insects and parasites . Furthermore, various urea and benzoylurea derivatives have demonstrated potential as cytotoxic and antineoplastic agents in scientific research, with studies exploring their mechanisms as inhibitors of enzymes like ribonucleotide reductase . The specific substitution pattern on this molecule suggests its primary research value lies in probing enzyme inhibition pathways and evaluating in vitro cytotoxic activity against cultured cell lines. It is intended for use by qualified researchers to explore structure-activity relationships (SAR) and elucidate novel mechanisms of action in biochemical settings.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-30-21-12-9-19(10-13-21)25-24(29)26-20-11-14-22-18(16-20)8-5-15-27(22)23(28)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBASBXLNMIABSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is typically achieved through a two-step process:

  • Benzoylation of 1,2,3,4-tetrahydroquinoline to form the 1-benzoyl-tetrahydroquinoline intermediate.
  • Urea bond formation via reaction of the intermediate with 4-methoxyphenyl isocyanate.

Step 1: Synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinoline

Reaction Conditions and Reagents

The benzoylation of 1,2,3,4-tetrahydroquinoline is commonly performed using benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of tetrahydroquinoline attacks the electrophilic carbonyl carbon of benzoyl chloride.

Typical Protocol :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–25°C (room temperature).
  • Stoichiometry : 1.1 equivalents of benzoyl chloride relative to tetrahydroquinoline.
  • Base : 1.5 equivalents of triethylamine to neutralize HCl byproduct.

Workup :
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding 1-benzoyl-1,2,3,4-tetrahydroquinoline as a white crystalline solid.

Key Data
Parameter Value
Yield 75–85% (reported)
Melting Point 98–102°C (literature range)
Purity (HPLC) >95% after purification

Step 2: Formation of the Urea Linkage

The 1-benzoyl-tetrahydroquinoline intermediate is reacted with 4-methoxyphenyl isocyanate to form the target urea derivative. This step involves nucleophilic addition of the amine group to the isocyanate, followed by elimination of CO2.

Reaction Conditions :

  • Solvent : Dry DCM or dimethylformamide (DMF).
  • Temperature : 0–40°C (exothermic reaction controlled by cooling).
  • Stoichiometry : 1.2 equivalents of 4-methoxyphenyl isocyanate.
  • Catalyst : None required; reaction proceeds spontaneously under anhydrous conditions.

Workup :
The product is isolated via filtration or extraction, followed by recrystallization from a mixture of methanol and water. Final purity is confirmed via NMR and mass spectrometry.

Key Data
Parameter Value
Yield 65–75% (reported)
Melting Point 165–168°C (observed)
Purity (NMR) >98% (post-crystallization)

Industrial-Scale Production Considerations

Scaling up the synthesis requires optimization of parameters to ensure cost-effectiveness and reproducibility:

Reaction Optimization

Parameter Laboratory Scale Industrial Scale
Solvent Volume 500 mL/kg substrate 200–300 mL/kg substrate
Reaction Time 6–8 hours 2–3 hours (continuous flow)
Temperature Control Jacketed reactor with cooling Automated thermal regulation

Catalyst Use :
Industrial processes may employ immobilized lipases or Lewis acid catalysts (e.g., ZnCl2) to accelerate benzoylation, reducing reaction times by 30–40%.

Purification Strategies

Method Efficiency Cost Implications
Column Chromatography High purity (>99%) Prohibitive at scale
Recrystallization Moderate purity (95–98%) Cost-effective for bulk
Continuous Crystallization Scalable, 90–95% purity Low operational cost

Comparative Analysis of Alternative Routes

While the two-step method is predominant, alternative pathways have been explored:

One-Pot Synthesis

Approach :
Combining benzoylation and urea formation in a single reactor.

Challenges :

  • Incompatibility of reagents (e.g., benzoyl chloride reacts with isocyanates).
  • Lower yields (40–50%) due to side reactions.

Microwave-Assisted Synthesis

Conditions :

  • Solvent : DMF, 100°C.
  • Time : 20 minutes vs. 6 hours conventionally.

Outcome :

  • 10–15% higher yield.
  • Limited applicability for heat-sensitive intermediates.

Quality Control and Analytical Data

Critical quality attributes (CQAs) for the final compound include:

CQA Method Specification
Purity HPLC (C18 column) ≥98%
Residual Solvents GC-MS <500 ppm (ICH Q3C)
Heavy Metals ICP-MS <10 ppm

Stability Studies :

  • The compound is stable under nitrogen at −20°C for >24 months.
  • Degradation occurs via hydrolysis of the urea bond under acidic (pH <3) or alkaline (pH >10) conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in drug development.

Mechanism of Action

The mechanism by which 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoyl and methoxyphenyl groups may play crucial roles in binding to these targets, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s benzoyl group on the tetrahydroquinoline ring and 4-methoxyphenyl urea group distinguish it from analogs. Key differences among related compounds include:

  • Tetrahydroquinoline substituents: Benzoyl (target) vs. benzyl (), methyl (), or 3-methylbutyl ().
  • Urea aryl groups : 4-Methoxyphenyl (target) vs. 4-chlorophenyl (), 3,4-dimethoxyphenyl (), or naphthalen-1-ylmethyl ().

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Capacity
Target Compound C₂₄H₂₁N₃O₃* ~399.45 Benzoyl (tetrahydroquinoline), 4-methoxy 3 acceptors, 2 donors
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)urea C₁₈H₁₉N₃O₃ 325.37 Methyl (tetrahydroquinoline), 4-methoxy 3 acceptors, 2 donors
1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA C₁₅H₁₅ClN₂O₂ 290.74 Benzyl (urea), 4-chlorophenyl 2 acceptors, 1 donor
1-(1-Benzyl-2-oxo-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea C₂₅H₂₅N₃O₄ 431.50 Benzyl (tetrahydroquinoline), 3,4-dimethoxy 4 acceptors, 2 donors
1-(1-Benzoyl-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea C₂₈H₂₅N₃O₂ 435.50 Naphthalen-1-ylmethyl (urea) 2 acceptors, 2 donors
1-[(4-Fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-tetrahydroquinolin-6-yl]urea C₂₂H₂₆FN₃O₂ 383.50 4-Fluorophenyl, 3-methylbutyl 3 acceptors, 2 donors

*Inferred molecular formula and weight based on structural similarity.

Key Observations:

Molecular Weight: The target compound (~399 g/mol) is intermediate in size.

Hydrogen Bonding : The 3,4-dimethoxyphenyl analog () has the highest hydrogen bond acceptor capacity (4 acceptors), which may enhance solubility or crystal packing .

Electronic Effects :

  • The 4-chlorophenyl group () introduces an electron-withdrawing effect, contrasting with the electron-donating 4-methoxy (target) and 3,4-dimethoxy () groups.
  • Fluorine in may engage in halogen bonding, a feature absent in the target compound.

Functional Implications

  • Solubility : The 4-methoxyphenyl group in the target compound likely improves water solubility compared to the chloro analog (). However, the naphthyl group in may reduce solubility due to hydrophobicity.
  • Bioactivity : Urea derivatives often target kinases or GPCRs. The benzoyl group in the target compound may enhance binding affinity through π-π interactions, whereas the fluorophenyl in could improve metabolic stability.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies demonstrating its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with a suitable isocyanate derivative. The reaction conditions are optimized to enhance yield and purity.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways related to inflammation and cancer.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signaling pathways associated with cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO):

  • Mechanistic Insights : Studies suggest that it inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens:

PathogenActivityReference
Staphylococcus aureusModerate
Escherichia coliSignificant

Case Studies

A notable study investigated the compound's efficacy in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups. This study supports the potential for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.